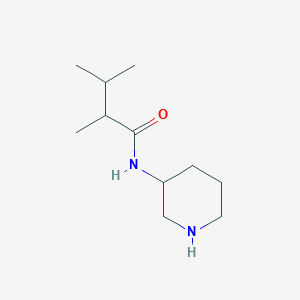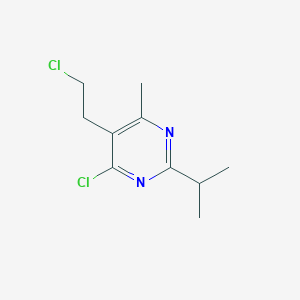
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 of a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a suitable pyrimidine precursor, followed by the introduction of the chloro-ethyl, isopropyl, and methyl groups through subsequent reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine: Similar in structure but with an ethyl group instead of an isopropyl group.
4-Chloro-5-(2-chloroethyl)-2-methyl-6-methylpyrimidine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is unique due to its specific combination of substituents, which can influence its reactivity, stability, and potential applications. The presence of both chloro and isopropyl groups can enhance its chemical versatility and make it a valuable compound for various research and industrial purposes.
特性
分子式 |
C10H14Cl2N2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
4-chloro-5-(2-chloroethyl)-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H14Cl2N2/c1-6(2)10-13-7(3)8(4-5-11)9(12)14-10/h6H,4-5H2,1-3H3 |
InChIキー |
GBVJHNVRVYWWSB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C(C)C)Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


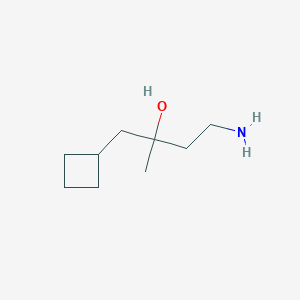
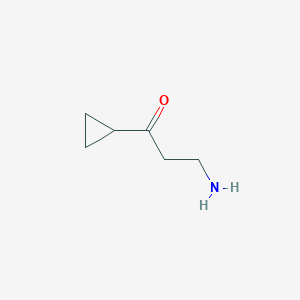
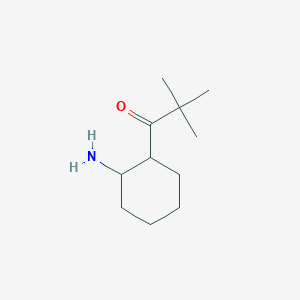
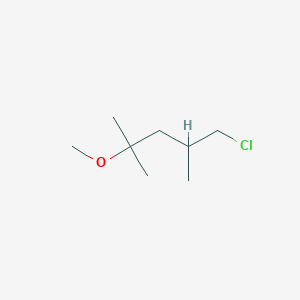

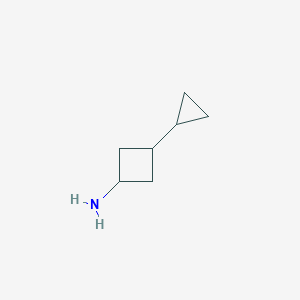
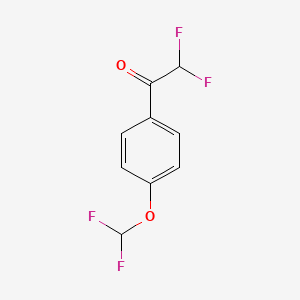
![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
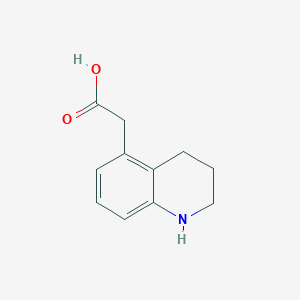
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
